molecular formula C6H6F2N2 B599231 4-(Difluoromethyl)pyridin-2-amine CAS No. 1346536-47-7

4-(Difluoromethyl)pyridin-2-amine

Cat. No. B599231
Key on ui cas rn: 1346536-47-7
M. Wt: 144.125
InChI Key: CXNARPJWYBRIKJ-UHFFFAOYSA-N
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Patent
US09399636B2

Procedure details

A flask containing N-tert-butyl-4-(difluoromethyl)pyridin-2-amine (4.43 g, 22.1 mmol), triethylsilane (7.28 mL, 44.2 mmol) and trifluoroacetic acid (22.1 mL, 1 M) was fitted with a reflux condenser. The reaction mixture was stirred at 90° C. for 21 hr and then, after cooling to rt, concentrated to dryness and partitioned between CH2Cl2 and sat. aq. NaHCO3. After separation of the phases, the aqueous layer was re-extracted with CH2Cl2 and the combined organics were dried over MgSO4. Concentration afforded 4-(difluoromethyl)pyridin-2-amine as a light brown solid (3.16 g, >99%); 1H NMR (400 MHz, CDCl3) δ 8.16 (d, J=5.3 Hz, 1H), 6.74 (d, J=5.3 Hz, 1H), 6.66-6.33 (m, 2H), 4.62 (br s, 2H).
Name
N-tert-butyl-4-(difluoromethyl)pyridin-2-amine
Quantity
4.43 g
Type
reactant
Reaction Step One
Quantity
7.28 mL
Type
reactant
Reaction Step One
Quantity
22.1 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([NH:5][C:6]1[CH:11]=[C:10]([CH:12]([F:14])[F:13])[CH:9]=[CH:8][N:7]=1)(C)(C)C.C([SiH](CC)CC)C.FC(F)(F)C(O)=O>>[F:13][CH:12]([F:14])[C:10]1[CH:9]=[CH:8][N:7]=[C:6]([NH2:5])[CH:11]=1

Inputs

Step One
Name
N-tert-butyl-4-(difluoromethyl)pyridin-2-amine
Quantity
4.43 g
Type
reactant
Smiles
C(C)(C)(C)NC1=NC=CC(=C1)C(F)F
Name
Quantity
7.28 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
Quantity
22.1 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 90° C. for 21 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was fitted with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
after cooling to rt
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
partitioned between CH2Cl2 and sat. aq. NaHCO3
CUSTOM
Type
CUSTOM
Details
After separation of the phases
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was re-extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
Concentration

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
product
Smiles
FC(C1=CC(=NC=C1)N)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.16 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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